Ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound recognized for its structural features and potential applications in medicinal chemistry. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are notable for their diverse biological activities and are often explored for their therapeutic potentials.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1245808-56-3, with a molecular formula of C10H11N3O3 and a molar mass of 221.21 g/mol . Its synthesis and characterization have been documented in various scientific literature, highlighting its relevance in chemical research.
Ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is classified as a heterocyclic compound due to its unique ring structure that includes nitrogen atoms. It is further categorized under pyrazolopyridine derivatives, which are known for their pharmacological significance.
The synthesis of ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step synthetic routes. Common methods include:
The reaction conditions generally require controlled temperatures and inert atmospheres to minimize side reactions. The use of solvents like acetic acid or ethanol can facilitate the reaction process. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for product purification and characterization .
Ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate features a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. The presence of a carboxylate group enhances its reactivity and solubility.
Key structural data includes:
Ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can participate in several chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Controlled conditions are essential to ensure high selectivity and yield during these transformations .
The mechanism of action for ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific biological targets. The compound's lipophilicity and hydrogen bonding capabilities enhance its binding affinity to enzymes or receptors within biological pathways.
Studies indicate that the pyrazolo[3,4-b]pyridine core can modulate various biological effects, making it a candidate for further pharmacological investigation . The presence of substituents significantly influences its activity profile.
Ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo transformations under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further derivatization in synthetic applications.
Ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:
This compound's unique structure and properties make it a valuable subject for ongoing research in both academic and industrial settings .
Pyrazolo[3,4-b]pyridine derivatives represent a privileged scaffold in drug design due to their structural mimicry of purine bases, enabling interactions with biological targets such as kinases and receptors. The core structure features a bicyclic system with a pyrazole ring fused to a pyridine ring, offering five key positions (N1, C3, C4, C5, C6) for functionalization. This versatility allows fine-tuning of electronic properties, solubility, and target binding affinity [6]. Ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exemplifies this adaptability, where the C4-carboxylate ester enhances synthetic manipulability, the N1-methyl group prevents tautomerism, and the C6-ketone enables hydrogen bonding [1] [6]. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been documented, with 14 in clinical development stages, underscoring their pharmaceutical relevance [6].
The chemistry of pyrazolo[3,4-b]pyridines dates to 1908 when Ortoleva synthesized the first monosubstituted derivative (R3 = Ph). Significant advancements occurred in 2012–2025, with innovations in green synthesis techniques (microwave-assisted, multicomponent reactions) and expanded biological applications. Recent reviews (2025) highlight their emergence as multitarget agents with anticancer, antiviral, antifungal, and anti-Alzheimer activities, alongside non-medicinal uses as agrochemicals, chemosensors, and corrosion inhibitors [3] [6]. The scaffold’s integration into kinase inhibitor design (e.g., TRK inhibitors) represents a contemporary frontier in oncology drug discovery [10].
Pyrazolo[3,4-b]pyridines exhibit tautomeric diversity between 1H- and 2H-forms. For unsubstituted derivatives, the 1H-tautomer predominates due to greater aromatic stabilization (ΔE = 37.03 kJ/mol) [6]. Substituents dictate isomeric preference: N1-alkylation (e.g., methyl in the target compound) locks the 1H-form, eliminating tautomerism and enhancing stability. Systematic naming follows:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9